1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one is an organic compound that features a benzotriazole moiety attached to a phenylpropanone structure. This compound is notable for its versatility in synthetic organic chemistry, particularly due to the unique properties conferred by the benzotriazole group. Benzotriazole derivatives are known for their stability and reactivity, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of benzotriazole with a suitable phenylpropanone derivative under acidic or basic conditions. The benzotriazole acts as a nucleophile, attacking the carbonyl carbon of the phenylpropanone, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as zinc bromide, can enhance the efficiency of the reaction . Additionally, the reaction conditions are carefully controlled to minimize side reactions and maximize the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one involves its interaction with various molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which can influence the reactivity of the compound. Additionally, the phenylpropanone structure can undergo various transformations, leading to the formation of biologically active molecules .
Molecular Targets and Pathways: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropan-2-one can be compared with other benzotriazole derivatives and phenylpropanone compounds:
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16-17-18/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDZNCNGMQBRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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